(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride
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Overview
Description
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted phenyl derivatives, which can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride
- 2-amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride
- 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride
Uniqueness
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its en
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,5-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
GIXVDSMZGIUWPA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)N)Cl |
Origin of Product |
United States |
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